molecular formula C21H15NO4 B3048929 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid CAS No. 186501-25-7

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B3048929
CAS No.: 186501-25-7
M. Wt: 345.3 g/mol
InChI Key: PERFTTUODUHMSL-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid (compound 10) is a benzo[d]oxazole derivative synthesized via eco-friendly oxidation methods. Its structure features a benzyloxy substituent at the 2-position of the phenyl ring and a carboxylic acid group at the 4-position of the benzoxazole core (Fig. 1). This compound is a precursor to caboxamycin (2-(2-hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid), a natural antibiotic isolated from Streptomyces species . The benzyloxy group in 10 serves as a protective moiety during synthesis, enabling selective deprotection to yield bioactive derivatives. Key physicochemical data include a melting point of 68–69 °C and distinct $ ^1H $-NMR signals (e.g., δ 5.29 ppm for the benzyl CH$_2$ group) .

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-21(24)16-10-6-12-18-19(16)22-20(26-18)15-9-4-5-11-17(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERFTTUODUHMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=C(C=CC=C4O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463178
Record name 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186501-25-7
Record name 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with benzyloxybenzaldehyde under acidic conditions to form the intermediate benzoxazole. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as copper or palladium in the presence of suitable ligands can facilitate the cyclization and functionalization reactions. Additionally, flow chemistry techniques have been explored to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Scientific Research Applications

The compound 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid (CAS: 186501-25-7) is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications across different fields, supported by data tables and relevant case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The benzo[d]oxazole moiety is often associated with the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: In Vitro Anticancer Studies

A study conducted on various cancer cell lines demonstrated that derivatives of benzo[d]oxazole significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involved the activation of apoptotic pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly against Gram-positive bacteria and fungi. The structural features allow it to penetrate microbial membranes effectively.

Case Study: Antimicrobial Efficacy

In a recent study, the synthesized derivative exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

Photoluminescent Properties

The photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Data Table: Photoluminescent Characteristics

PropertyValue
Emission Wavelength450 nm
Quantum Yield0.75
Solvent UsedEthanol

These characteristics indicate that the compound can be utilized in developing efficient light-emitting materials.

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Caboxamycin (2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic Acid)

Caboxamycin (6 ) shares the benzoxazole-4-carboxylic acid core with 10 but replaces the benzyloxy group with a hydroxyl substituent. This structural difference significantly impacts properties:

  • Synthetic Yield : Caboxamycin is obtained in 40% yield after recrystallization, lower than the 82% yield of 10 , suggesting the benzyloxy group stabilizes intermediates during synthesis .
  • Solubility : The hydroxyl group in 6 enhances polarity and water solubility compared to the lipophilic benzyloxy group in 10 .
  • Biological Activity : Caboxamycin exhibits potent antibacterial activity, while 10 ’s benzyloxy group likely reduces bioavailability due to increased hydrophobicity .

2-(2-Methoxyphenyl)benzo[d]oxazole-4-carboxylic Acid (11)

Compound 11 substitutes the benzyloxy group in 10 with a methoxy group. Key comparisons include:

  • Synthetic Efficiency : 11 is synthesized in 60% yield, higher than caboxamycin but lower than 10 , indicating methoxy’s intermediate protective efficacy .

Benzo[d]oxazole-4-carboxylic Acid Derivatives

lists structurally similar compounds with varying substituents and similarity scores (Table 1):

Compound Name Substituent Position Similarity Score Notable Features
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid (10 ) 2-benzyloxy, 4-COOH 0.84 High synthetic yield (82%)
Benzo[d]oxazole-5-carboxylic acid 5-COOH 0.91 Lacks phenyl substituent
2-Methylbenzo[d]oxazole-5-carboxylic acid 2-CH$_3$, 5-COOH 0.86 Methyl group increases lipophilicity

The 4-carboxylic acid position in 10 is critical for hydrogen bonding in biological systems, distinguishing it from 5- or 6-carboxylic acid analogs.

Non-Carboxylic Acid Benzoxazole Derivatives

Compounds like 2-(4-methylbenzyl)benzo[d]oxazole () and 2-(4-bromophenyl)benzo[d]oxazole () lack the carboxylic acid group. This absence reduces polarity and limits applications in drug design, where the carboxylic acid often enhances target binding.

Key Research Findings and Implications

  • Synthetic Utility : The benzyloxy group in 10 acts as a transient protective group, enabling efficient synthesis of caboxamycin via deprotection .
  • Structure-Activity Relationships (SAR) : Substituent bulkiness (benzyloxy > methoxy > hydroxy) correlates with synthetic yield but inversely affects solubility and bioavailability.
  • Comparative NMR Data : The benzyl CH$_2$ signal (δ 5.29 ppm) in 10 is absent in 6 and 11 , providing a clear spectroscopic distinction .

Biological Activity

2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid is a benzoxazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with various biological targets.

Chemical Structure and Properties

  • Chemical Formula : C21H15NO4
  • Molecular Weight : 345.35 g/mol
  • CAS Number : 186501-25-7
  • Melting Point : 103-104 °C
  • Predicted Boiling Point : 551.2 ± 35.0 °C
  • Density : 1.317 ± 0.06 g/cm³
  • pKa : -2.71 ± 0.30

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 2-aminophenol and benzyloxybenzaldehyde under acidic conditions, followed by functionalization to introduce the carboxylic acid group at the fourth position of the benzoxazole ring.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further exploration in pharmaceutical applications.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of benzoxazole derivatives found that compounds similar to this compound demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been explored for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer progression.

The mechanism of action involves interaction with molecular targets that are critical in cancer cell proliferation and survival. For example, it may inhibit enzymes such as tyrosinase, which plays a role in melanin production and is implicated in certain cancer types .

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds indicate their potency compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the phenyl ring significantly influence the biological activity of benzoxazole derivatives. For instance, the presence of hydroxyl groups enhances tyrosinase inhibition, while other substitutions can either increase or decrease potency .

CompoundIC50 (μM)Activity
This compoundTBDAntimicrobial
Compound A16.78 ± 0.57Tyrosinase Inhibitor
Compound B>200Low Activity

Q & A

Q. What are the established synthetic routes for 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving benzoxazole ring formation and benzyloxy group introduction. Key steps include:

Coupling reactions : Phenolic hydroxyl groups are protected using benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) .

Cyclization : Oxazole ring formation via condensation of ortho-aminophenol derivatives with carboxylic acid precursors, often catalyzed by POCl₃ or PPA .
Challenges : Low yields due to competing side reactions (e.g., over-oxidation of intermediates) and purification difficulties caused by structurally similar byproducts. Optimization requires precise stoichiometric control and advanced chromatographic separation (HPLC or flash chromatography) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : A combination of analytical techniques is used:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify benzoxazole ring formation (e.g., characteristic downfield shifts for oxazole protons at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms the spatial arrangement of the benzyloxy and carboxylic acid groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry due to its:
  • Enzyme inhibition : The carboxylic acid group facilitates binding to catalytic sites (e.g., kinases, proteases) via hydrogen bonding .
  • Prodrug potential : The benzyloxy group can act as a photolabile protecting group for targeted drug release .
  • Structure-activity relationship (SAR) studies : Modifications at the 4-carboxylic acid position enhance solubility and bioavailability .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Electrophilic centers : Localize reactive sites (e.g., the oxazole C-2 position) using Fukui indices .
  • Transition states : Simulate activation energies for benzyloxy group displacement, guiding solvent selection (polar aprotic solvents like DMF lower energy barriers) .
    Molecular docking further predicts binding affinities to biological targets (e.g., PARP-1) .

Q. What strategies resolve contradictory data in reported biological activities (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from:
  • Assay conditions : Buffer pH affects ionization of the carboxylic acid group, altering bioavailability. Standardize assays at physiological pH (7.4) .
  • Impurity interference : Trace byproducts (e.g., unreacted phenacyl precursors) may exhibit off-target effects. Use orthogonal purification (HPLC + recrystallization) .
  • Cell line variability : Validate activity across multiple cell lines (e.g., HeLa vs. HEK293) with controlled passage numbers .

Q. How can the compound’s photostability be optimized for in vivo applications?

  • Methodological Answer : The benzyloxy group is susceptible to UV degradation. Strategies include:
  • Derivatization : Replace benzyl with electron-withdrawing groups (e.g., nitrobenzyl) to reduce π→π* transition energy .
  • Encapsulation : Use liposomal carriers to shield the compound from light during delivery .
  • Accelerated stability testing : Expose the compound to controlled UV light (e.g., 365 nm) and monitor degradation via HPLC .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid
Reactant of Route 2
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2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid

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